molecular formula C7H5BrFIO B12838444 4-Bromo-2-fluoro-5-iodobenzyl alcohol

4-Bromo-2-fluoro-5-iodobenzyl alcohol

Cat. No.: B12838444
M. Wt: 330.92 g/mol
InChI Key: UABCOAIKPKRBKI-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-iodobenzyl alcohol is an organic compound with the molecular formula C7H5BrFIO It is a benzyl alcohol derivative where the benzene ring is substituted with bromine, fluorine, and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-5-iodobenzyl alcohol typically involves multi-step organic reactions. One common method starts with the halogenation of a benzyl alcohol precursor. The process involves:

    Bromination: Introducing a bromine atom to the benzene ring.

    Fluorination: Adding a fluorine atom to the ring.

    Iodination: Incorporating an iodine atom to the ring.

Each halogenation step requires specific reagents and conditions. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron (Fe). Fluorination often involves the use of fluorine gas (F2) or a fluorinating agent such as Selectfluor. Iodination can be carried out using iodine (I2) and an oxidizing agent like nitric acid (HNO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process must be optimized for efficiency, yield, and safety. This often includes the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-5-iodobenzyl alcohol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove halogen atoms or convert the alcohol group to a different functional group.

    Substitution: Halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium hydroxide (NaOH) for nucleophilic substitution or aluminum chloride (AlCl3) for electrophilic substitution are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield 4-Bromo-2-fluoro-5-iodobenzaldehyde or 4-Bromo-2-fluoro-5-iodobenzoic acid.

Scientific Research Applications

4-Bromo-2-fluoro-5-iodobenzyl alcohol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-5-iodobenzyl alcohol depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of multiple halogen atoms can enhance its reactivity and binding affinity in these processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-iodobenzyl alcohol
  • 4-Bromo-5-fluoro-2-iodobenzyl alcohol
  • 2-Bromo-5-iodobenzyl alcohol

Uniqueness

4-Bromo-2-fluoro-5-iodobenzyl alcohol is unique due to the specific arrangement of bromine, fluorine, and iodine atoms on the benzene ring. This unique substitution pattern can influence its chemical reactivity and physical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C7H5BrFIO

Molecular Weight

330.92 g/mol

IUPAC Name

(4-bromo-2-fluoro-5-iodophenyl)methanol

InChI

InChI=1S/C7H5BrFIO/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2,11H,3H2

InChI Key

UABCOAIKPKRBKI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1I)Br)F)CO

Origin of Product

United States

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